molecular formula C12H8ClFN2O4S B11323834 2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

2-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11323834
M. Wt: 330.72 g/mol
InChI Key: DFBSJPXRYCWNRP-UHFFFAOYSA-N
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Description

2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a chloropyrimidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine ring.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLIC ACID
  • 2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-ETHYL ESTER
  • 2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-METHYL ESTER

Uniqueness

The uniqueness of 2-FLUOROPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.

Properties

Molecular Formula

C12H8ClFN2O4S

Molecular Weight

330.72 g/mol

IUPAC Name

(2-fluorophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H8ClFN2O4S/c1-21(18,19)12-15-6-7(13)10(16-12)11(17)20-9-5-3-2-4-8(9)14/h2-6H,1H3

InChI Key

DFBSJPXRYCWNRP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC=C2F)Cl

Origin of Product

United States

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